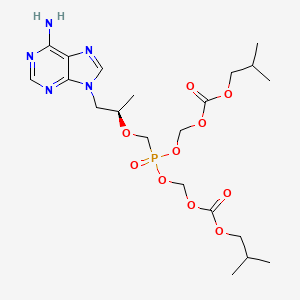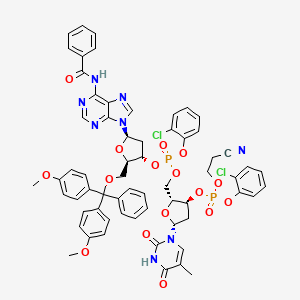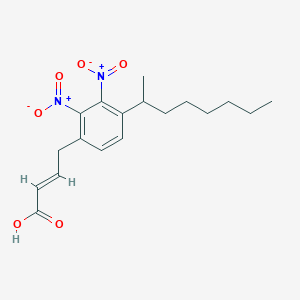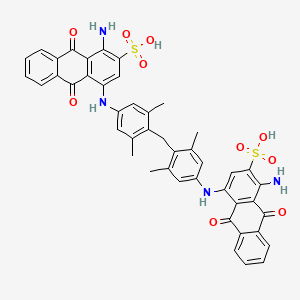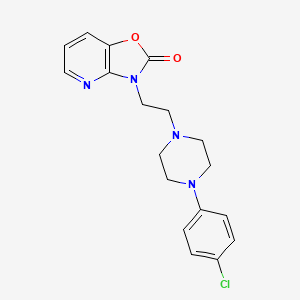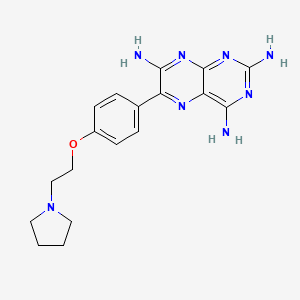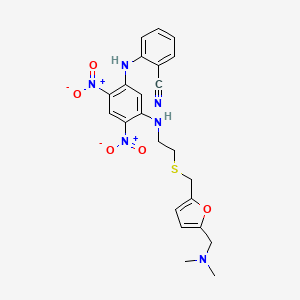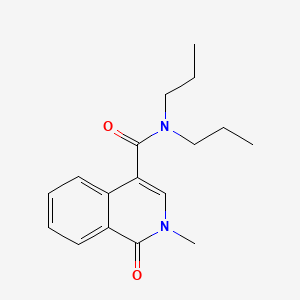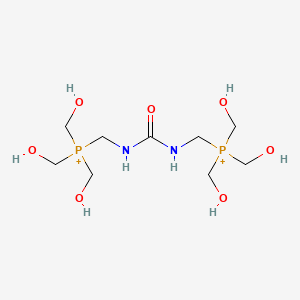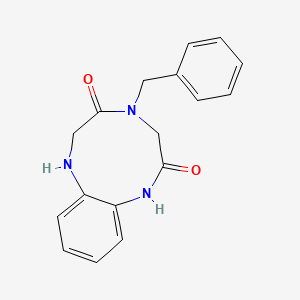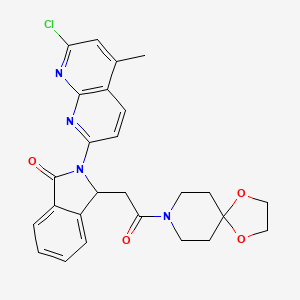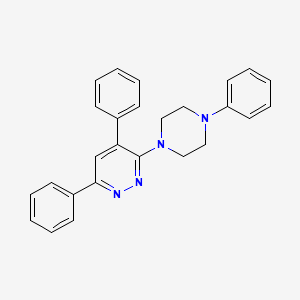
Pyridazine, 4,6-diphenyl-3-(4-phenyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridazine, 4,6-diphenyl-3-(4-phenyl-1-piperazinyl)-: is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are characterized by a six-membered ring containing two adjacent nitrogen atoms. This specific compound is notable for its complex structure, which includes phenyl and piperazinyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridazine, 4,6-diphenyl-3-(4-phenyl-1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the cyclization of hydrazine derivatives with diketones or ketoesters. The reaction conditions often require the presence of a strong base, such as sodium hydroxide, and elevated temperatures to facilitate the formation of the pyridazine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can optimize reaction conditions and improve yield. Additionally, the employment of catalysts can enhance the reaction rate and selectivity, making the process more economically viable .
Chemical Reactions Analysis
Types of Reactions
Pyridazine, 4,6-diphenyl-3-(4-phenyl-1-piperazinyl)-: undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine derivatives with hydroxyl or carbonyl groups, while reduction can produce fully saturated compounds .
Scientific Research Applications
Pyridazine, 4,6-diphenyl-3-(4-phenyl-1-piperazinyl)-: has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and cellular processes.
Medicine: The compound has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridazine, 4,6-diphenyl-3-(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Pyridazine, 4,6-diphenyl-3-(4-phenyl-1-piperazinyl)-: can be compared with other pyridazine derivatives, such as:
Pyridazinone: Known for its cardiovascular and anti-inflammatory properties.
Pyrimidine: Widely studied for its role in DNA and RNA synthesis.
Pyrazine: Used in the development of various pharmaceuticals and agrochemicals.
Properties
CAS No. |
190776-47-7 |
|---|---|
Molecular Formula |
C26H24N4 |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
4,6-diphenyl-3-(4-phenylpiperazin-1-yl)pyridazine |
InChI |
InChI=1S/C26H24N4/c1-4-10-21(11-5-1)24-20-25(22-12-6-2-7-13-22)27-28-26(24)30-18-16-29(17-19-30)23-14-8-3-9-15-23/h1-15,20H,16-19H2 |
InChI Key |
FIAYRUPHXMMPMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(C=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



